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Abstract
Triphenylmethane, (C₆H₅)₃CH, serves as the fundamental structural backbone for a vast class

of synthetic compounds, including the widely used triarylmethane dyes.[1] A thorough

understanding of its three-dimensional structure and intermolecular interactions in the solid

state is crucial for crystal engineering, polymorph prediction, and the rational design of novel

derivatives with tailored physicochemical properties. This technical guide provides a

comprehensive overview of the crystal structure of triphenylmethane, details the experimental

and computational methodologies used for its characterization, and presents a quantitative

analysis of its structural features and crystal packing.

Crystal Structure Determination: An Experimental
Workflow
The unambiguous determination of the triphenylmethane crystal structure is primarily

achieved through single-crystal X-ray diffraction (SCXRD). This gold-standard technique

provides precise atomic coordinates, allowing for the detailed analysis of molecular geometry

and intermolecular interactions.[1] The typical workflow for structure determination is a multi-

step process beginning with material synthesis and culminating in a refined structural model.
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Caption: Experimental workflow for triphenylmethane crystal structure determination.

Detailed Experimental Protocols
Synthesis: Triphenylmethane can be synthesized via a Friedel–Crafts reaction. A typical

procedure involves reacting benzene with chloroform (CHCl₃) in the presence of a Lewis acid

catalyst, such as aluminum chloride (AlCl₃).[1]

Reaction: 3 C₆H₆ + CHCl₃ --(AlCl₃)--> (C₆H₅)₃CH + 3 HCl

Crystal Growth: High-quality single crystals suitable for SCXRD are paramount. For

triphenylmethane, a common and effective method is slow evaporation.

A supersaturated solution of purified triphenylmethane is prepared in a suitable nonpolar

organic solvent (e.g., ethanol or diethyl ether) at a slightly elevated temperature.

The solution is filtered to remove any particulate matter.

The container is loosely covered to allow the solvent to evaporate slowly and controllably

over several days at a constant temperature.

As the solvent evaporates, the concentration of the solute exceeds its solubility limit,

promoting the formation of well-ordered crystals.
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Single-Crystal X-ray Diffraction (SCXRD):

Crystal Mounting: A suitable, defect-free single crystal is selected under a microscope and

mounted on a goniometer head.

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream

of nitrogen gas (typically to 150 K) to minimize thermal vibrations. It is then irradiated with a

monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). As the crystal is rotated, a series

of diffraction patterns are collected by a detector.

Data Processing: The collected diffraction intensities are indexed to assign Miller indices

(h,k,l) to each reflection. The data is integrated and corrected for various factors (e.g.,

Lorentz and polarization effects, absorption) to yield a final set of structure factors.

Structure Solution and Refinement:

Space Group Determination: The systematic absences in the diffraction data are analyzed to

determine the crystal's space group.

Structure Solution: The initial atomic positions are determined from the diffraction data using

direct methods. This computational approach solves the "phase problem" of crystallography.

Structure Refinement: The initial structural model is refined using a full-matrix least-squares

method. In this iterative process, atomic coordinates and thermal displacement parameters

are adjusted to minimize the difference between the observed structure factors and those

calculated from the model. The quality of the final model is assessed by the residual factor

(R-factor).

Crystallographic and Geometric Data
The crystal structure of triphenylmethane was first reported by G. G. Giraud and colleagues in

1994. The data reveals a propeller-like conformation of the molecule in the solid state.

Crystal Data and Structure Refinement
The following table summarizes the key crystallographic data obtained from the single-crystal

X-ray diffraction study.
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Parameter Value

Empirical Formula C₁₉H₁₆

Formula Weight 244.33 g/mol

Crystal System Orthorhombic

Space Group Pbcn

Unit Cell Dimensions

a 16.113(3) Å

b 15.826(3) Å

c 11.171(2) Å

α, β, γ 90°, 90°, 90°

Volume (V) 2851.9(9) Å³

Molecules per unit cell (Z) 8

Calculated Density (Dc) 1.138 Mg/m³

Radiation Mo Kα (λ = 0.71073 Å)

Temperature 150 K

Final R-factor (R) 0.048 for 1978 observed reflections

CCDC Deposition Number 126193

Data sourced from Acta Crystallographica Section C: Crystal Structure Communications,

(1994), C50, 1362-1366.

Selected Molecular Geometric Parameters
The molecular structure of triphenylmethane features a central sp³-hybridized carbon atom

bonded to three phenyl rings. Steric hindrance prevents the rings from being coplanar, resulting

in a distinct propeller-like arrangement.
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Bond Length (Å) Angle Angle (°)

C(methane) -

C(phenyl 1)
1.535(3) C(ph1)-C(met)-C(ph2) 111.4(2)

C(methane) -

C(phenyl 2)
1.536(3) C(ph1)-C(met)-C(ph3) 112.0(2)

C(methane) -

C(phenyl 3)
1.539(3) C(ph2)-C(met)-C(ph3) 110.1(2)

C(aromatic) -

C(aromatic)
1.378 - 1.391 C(met)-C(ph)-C(ph) 119.9 - 121.7

Note: The C-C bond lengths and C-C-C angles within the phenyl rings are within the expected

ranges for aromatic systems.

Analysis of the Crystal Structure
Once the crystal structure is solved, further analysis can be performed to understand the forces

governing the crystal packing and to quantify the intermolecular interactions. This is achieved

through a combination of crystallographic analysis tools and computational chemistry methods.
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Caption: Logical workflow for the analysis of the triphenylmethane crystal structure.

Crystal Packing and Intermolecular Interactions
In the solid state, triphenylmethane molecules pack in a herringbone-like motif. The crystal

packing is primarily stabilized by a network of weak non-covalent interactions, particularly C-

H···π interactions. In these interactions, the hydrogen atoms of the phenyl rings of one

molecule interact with the electron-rich π-systems of the phenyl rings of adjacent molecules.

These interactions, though individually weak, collectively dictate the overall crystal architecture.
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Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular

interactions within a crystal.

Methodology:

Input: The crystallographic information file (CIF) obtained from the SCXRD refinement is

used as the input.

Software: A program such as CrystalExplorer is used to perform the analysis.

Surface Generation: The Hirshfeld surface is generated by partitioning the crystal space into

regions where the electron density of the promolecule (the molecule of interest) dominates

the total procrystal electron density.

Property Mapping: Various properties can be mapped onto this surface. A key property is

dnorm, a normalized contact distance that highlights regions of intermolecular contact.

Red spots on the dnorm surface indicate close contacts (shorter than van der Waals radii),

representing significant interactions like hydrogen bonds.

White regions represent contacts approximately at the van der Waals separation.

Blue regions indicate contacts longer than the van der Waals radii.

Fingerprint Plots: The surface is deconstructed into a 2D histogram known as a fingerprint

plot, which plots the distance to the nearest atom external to the surface (dₑ) against the

distance to the nearest atom internal to the surface (dᵢ). This plot quantitatively summarizes

all intermolecular contacts in the crystal. The percentage contribution of different types of

contacts (e.g., C···H, H···H) can be calculated from this plot, providing a quantitative measure

of the crystal packing forces.

Quantum Chemical Calculations
Density Functional Theory (DFT) calculations are employed to complement the experimental

data, providing insights into the molecule's intrinsic electronic properties and optimized gas-

phase geometry.
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Methodology:

Structure Input: The molecular geometry from the CIF is used as the starting point.

Theory Level Selection: A suitable functional and basis set are chosen. For organic

molecules like triphenylmethane, a common choice is the B3LYP functional with a 6-

31G(d,p) basis set.

Geometry Optimization: The energy of the molecule is minimized with respect to its atomic

coordinates. This yields the lowest-energy conformation in the gas phase, which can be

compared to the solid-state structure to assess the effects of crystal packing on molecular

geometry.

Frequency Calculation: A frequency calculation is performed on the optimized geometry to

confirm it is a true energy minimum (i.e., no imaginary frequencies) and to obtain

thermodynamic properties.

Property Calculation: Further single-point energy calculations can be performed to determine

electronic properties such as HOMO-LUMO energy levels, molecular electrostatic potential

(MEP), and dipole moment.

Conclusion
The crystal structure of triphenylmethane is defined by an orthorhombic unit cell (space group

Pbcn) containing eight molecules arranged in a herringbone pattern. The molecule adopts a

propeller-like conformation driven by steric hindrance. The crystal packing is dominated by a

network of weak C-H···π interactions, which can be visualized and quantified using Hirshfeld

surface analysis. Computational methods, such as DFT, complement the experimental X-ray

data by providing insights into the molecule's optimized geometry and electronic structure. This

detailed structural knowledge is fundamental for professionals in materials science and drug

development, enabling the design of new triphenylmethane-based compounds with desired

solid-state properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.ccdc.cam.ac.uk/structures/
https://www.benchchem.com/product/b1682552#triphenylmethane-crystal-structure-and-analysis
https://www.benchchem.com/product/b1682552#triphenylmethane-crystal-structure-and-analysis
https://www.benchchem.com/product/b1682552#triphenylmethane-crystal-structure-and-analysis
https://www.benchchem.com/product/b1682552#triphenylmethane-crystal-structure-and-analysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1682552?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

